molecular formula C12H22O3S B14222231 6-Octyl-5,6-dihydro-2H-1,2lambda~6~-oxathiine-2,2-dione CAS No. 497881-70-6

6-Octyl-5,6-dihydro-2H-1,2lambda~6~-oxathiine-2,2-dione

Cat. No.: B14222231
CAS No.: 497881-70-6
M. Wt: 246.37 g/mol
InChI Key: QVYSRSJUNODYJX-UHFFFAOYSA-N
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Description

6-Octyl-5,6-dihydro-2H-1,2lambda~6~-oxathiine-2,2-dione is a heterocyclic compound that contains sulfur and oxygen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Octyl-5,6-dihydro-2H-1,2lambda~6~-oxathiine-2,2-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of octyl-substituted alkenes with sulfur dioxide and an oxidizing agent to form the oxathiine ring. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This ensures the efficient and scalable production of this compound.

Chemical Reactions Analysis

Types of Reactions

6-Octyl-5,6-dihydro-2H-1,2lambda~6~-oxathiine-2,2-dione can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the oxathiine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.

    Substitution: The octyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Octyl-5,6-dihydro-2H-1,2lambda~6~-oxathiine-2,2-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.

    Medicine: Research is ongoing into its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to oxidation.

Mechanism of Action

The mechanism of action of 6-Octyl-5,6-dihydro-2H-1,2lambda~6~-oxathiine-2,2-dione involves its interaction with specific molecular targets and pathways. For example, its derivatives may inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The compound’s sulfur and oxygen atoms can form strong interactions with metal ions, which may play a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dihydro-2H-pyran-2-one: A structurally similar compound with a lactone ring instead of an oxathiine ring.

    6-Undecyl-5,6-dihydro-2H-pyran-2-one: Another similar compound with a longer alkyl chain.

Uniqueness

6-Octyl-5,6-dihydro-2H-1,2lambda~6~-oxathiine-2,2-dione is unique due to the presence of both sulfur and oxygen atoms in its ring structure, which imparts distinct chemical properties. Its ability to undergo various chemical reactions and form stable derivatives makes it a valuable compound in synthetic chemistry and industrial applications.

Properties

CAS No.

497881-70-6

Molecular Formula

C12H22O3S

Molecular Weight

246.37 g/mol

IUPAC Name

6-octyl-5,6-dihydrooxathiine 2,2-dioxide

InChI

InChI=1S/C12H22O3S/c1-2-3-4-5-6-7-9-12-10-8-11-16(13,14)15-12/h8,11-12H,2-7,9-10H2,1H3

InChI Key

QVYSRSJUNODYJX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1CC=CS(=O)(=O)O1

Origin of Product

United States

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